2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene
Description
Properties
IUPAC Name |
2-(2-bromoprop-2-enyl)-6-methoxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-10(15)7-11-3-4-13-9-14(16-2)6-5-12(13)8-11/h3-6,8-9H,1,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBGCVGLNMDGAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401231660 | |
| Record name | Naphthalene, 2-(2-bromo-2-propen-1-yl)-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401231660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443305-54-1 | |
| Record name | Naphthalene, 2-(2-bromo-2-propen-1-yl)-6-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443305-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, 2-(2-bromo-2-propen-1-yl)-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401231660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene typically involves the bromination of 6-methoxy-2-naphthalene followed by a series of reactions to introduce the propene moiety. One common method includes:
Bromination: 6-Methoxy-2-naphthalene is brominated using bromine (Br₂) in an acetic acid solution to form 2-bromo-6-methoxy-2-naphthalene.
Dehalogenation: The dibromo compound is then dehalogenated using metallic iron to yield 2-bromo-6-methoxy-2-naphthalene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the propene moiety can be reduced to form saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: Formation of 3-(6-methoxy-2-naphthyl)-1-propene derivatives.
Oxidation: Formation of 6-methoxy-2-naphthaldehyde or 6-methoxy-2-naphthoic acid.
Reduction: Formation of 2-bromo-3-(6-methoxy-2-naphthyl)propane.
Scientific Research Applications
Organic Synthesis
2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various reactions, including nucleophilic substitutions and electrophilic additions. This versatility is crucial in developing new compounds with desired properties .
Medicinal Chemistry
The compound is being investigated for its potential use in synthesizing biologically active compounds, particularly in pharmaceuticals. It may play a role in developing anti-inflammatory and analgesic agents due to its structural similarities to known therapeutic compounds like Naproxen .
Case Study : Research has shown that brominated naphthalene derivatives exhibit significant antimicrobial activity, suggesting that this compound may also possess similar properties .
Material Science
In material science, this compound can be utilized in preparing polymers and advanced materials with specific properties. Its reactivity allows for functionalization, which is essential for creating materials with tailored characteristics for industrial applications .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing antimicrobial agents .
Anticancer Activity
Emerging evidence supports the anticancer potential of this compound. Studies on related brominated compounds have demonstrated their ability to induce apoptosis in cancer cell lines by modulating gene expression related to cell cycle regulation .
Mechanism of Action
The mechanism of action of 2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The propene moiety may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound is electron-donating, enhancing the electron density of the naphthyl ring compared to halogen-substituted analogs (e.g., 4-fluoro-1-naphthyl in ). This difference influences reactivity in electrophilic substitutions or coupling reactions.
- Molecular Weight and Solubility : Heavier substituents like naphthyl groups (e.g., 247.13 g/mol in ) reduce solubility in polar solvents compared to smaller aryl groups (e.g., 3-fluorophenyl, 215.06 g/mol in ).
Phase Behavior and Computational Modeling
- Phase Equilibrium : While direct data for the target compound are unavailable, –12 highlight the use of the Cubic-Plus-Association (CPA) equation to model phase behavior in sulfur-containing analogs . For brominated propenes, similar models could predict vapor-liquid equilibria (VLE) based on molecular interactions between the bromoallyl group and aromatic substituents.
- Predicted Behavior : The 6-methoxy-2-naphthyl group’s bulkiness likely reduces volatility compared to smaller substituents, as seen in thiol analogs where larger molecules exhibit lower vapor pressures .
Crystallographic Analysis
- Structural Insights : Tools like SHELX and ORTEP-3 are critical for determining crystal structures. For example, methoxy groups in naphthyl systems could influence packing motifs via hydrogen bonding or π-π interactions, whereas halogenated analogs may exhibit halogen bonding .
Biological Activity
2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : CHBrO
- Molecular Weight : 237.12 g/mol
- Boiling Point : Approximately 324.7 °C
- Melting Point : 106-109 °C
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, which are crucial for forming new chemical bonds. Additionally, the double bond in the propene moiety can react with electrophiles, leading to further functionalization of the molecule.
1. Anticancer Activity
Recent studies have highlighted the cytotoxic effects of naphthoquinone derivatives, which share structural similarities with this compound. For example, derivatives from juglone and lawsone have shown significant cytotoxicity against various cancer cell lines, including HeLa and IGROV-1 cells. The mechanism involves inducing apoptosis in tumor cells while sparing non-tumor cells .
2. Anti-inflammatory Properties
This compound is also investigated for its anti-inflammatory potential. It acts as an intermediate in the synthesis of anti-inflammatory agents such as Naproxen and Nabumetone through Heck reaction pathways. These compounds are known to inhibit cyclooxygenase enzymes, leading to reduced inflammation .
3. Enzyme Inhibition
The compound has been studied for its role as a tyrosine-protein kinase inhibitor, suggesting potential applications in cancer therapy by targeting specific signaling pathways involved in tumor growth .
Table 1: Summary of Biological Activities
Case Study: Cytotoxic Effects on Cancer Cells
A study evaluated the cytotoxicity of various naphthoquinone derivatives on HeLa cells using a viability assay. The results showed that compounds similar to this compound exhibited IC values significantly lower than traditional chemotherapeutics like etoposide, indicating enhanced potency against cervical carcinoma cells .
Q & A
Q. What synthetic methodologies are effective for producing 2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene?
The compound is synthesized via aldol condensation between 6-methoxy-2-naphthaldehyde and a brominated ketone. For example, a methanol solution containing equimolar aldehyde and ketone, catalyzed by KOH (40%), is stirred overnight. The product is purified via recrystallization from methanol or ethyl acetate, yielding high-purity crystals .
Q. Which spectroscopic techniques are essential for characterizing this compound?
¹H/¹³C NMR confirms the structure by identifying proton environments (e.g., methoxy and vinyl protons). IR spectroscopy detects functional groups (C-Br stretch ~550 cm⁻¹, C=C ~1600 cm⁻¹). Mass spectrometry validates the molecular ion peak (e.g., m/z ≈ 367 for similar derivatives) .
Q. How is crystallographic data for this compound refined?
Programs like SHELXL are used for refinement. Hydrogen atoms are placed geometrically with riding models (C–H = 0.95–0.98 Å), and rigid-group constraints apply to methyl groups. Weak scattering from bromine may require iterative refinement to reduce Rint values .
Q. What purification methods ensure high purity post-synthesis?
Recrystallization from ethyl acetate or methanol is standard. Purity is confirmed via melting point analysis (sharp range, e.g., 427–429 K) and HPLC (≥95% purity) .
Advanced Questions
Q. How do steric effects from the naphthyl group influence reactivity?
The bulky 6-methoxy-2-naphthyl group hinders access to the bromine site in cross-coupling reactions. Optimized conditions (e.g., Pd(PPh₃)₄, elevated temperatures) improve yields, as seen in Suzuki-Miyaura reactions of similar bromoalkenes .
Q. What strategies resolve contradictions between experimental and computational spectral data?
Iterative validation using 2D NMR (HSQC, HMBC) and DFT calculations (e.g., Gaussian) reconciles discrepancies. Solvent effects and tautomerism are mitigated by deuterated solvents and variable-temperature NMR .
Q. Why does the methoxy group direct regioselectivity in electrophilic substitutions?
The electron-donating methoxy group activates the naphthyl ring’s ortho/para positions. Electrophiles (e.g., Br₂) preferentially attack these sites, critical for designing derivatives with tailored substituents .
Q. How are crystallographic intermolecular interactions analyzed?
Weak C–H···π interactions (≈2.8–3.2 Å) and van der Waals forces are identified using Mercury or OLEX2. These interactions stabilize crystal packing into (001) sheets, as observed in analogous structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
